molecular formula C9H10BrNO3 B3277650 Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 663195-13-9

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No. B3277650
Key on ui cas rn: 663195-13-9
M. Wt: 260.08 g/mol
InChI Key: PRUOYBJSVQRNCS-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To an ice-cold solution of 5-bromo-2(1H)-pyridone (1.0 g, 5.75 mmol) in DMF (5.0 mL) was added NaH (60% suspension in mineral oil, 0.25 g, 10.30 mmol) portion wise and the resulting solution was heated to 80° C. for 90 min. The reaction mixture was then again cooled to 0° C. followed by addition ethyl bromoacetate (1.92 g, 11.50 mmol). The reaction mixture was then heated to 80° C. for 16 h. After the completion of reaction (TLC monitoring), DMF was distilled off, added water and extracted with EtOAc (3×100 mL). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated. The crude residue was purified over silica gel (100-200 M, 20% EtOAc-hexane) to obtain the desired product (0.90 g, 60%). MS: 260.10 (M+H)+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 80° C. for 16 h
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
added water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silica gel (100-200 M, 20% EtOAc-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(N(C1)CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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